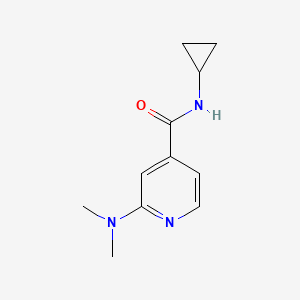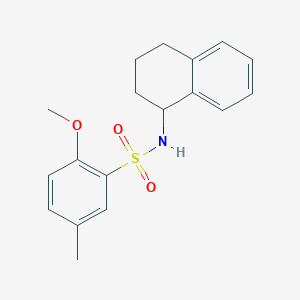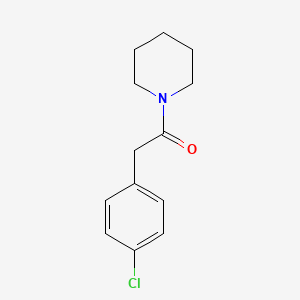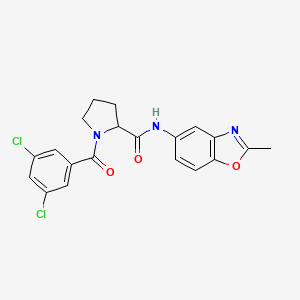
N-cyclopropyl-2-(dimethylamino)pyridine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopropyl-2-(dimethylamino)pyridine-4-carboxamide, also known as CDAP or CPDC, is a chemical compound that has gained significant attention in the field of organic synthesis and medicinal chemistry. This compound is a potent catalyst for a variety of chemical reactions, and it has been found to have a variety of potential applications in the development of new drugs and materials.
Mecanismo De Acción
The mechanism of action of N-cyclopropyl-2-(dimethylamino)pyridine-4-carboxamide is not fully understood, but it is believed to act as a Lewis acid catalyst, promoting the formation of reactive intermediates in chemical reactions. N-cyclopropyl-2-(dimethylamino)pyridine-4-carboxamide has been found to be particularly effective for reactions involving carbonyl compounds, and it has been shown to have a high degree of enantioselectivity in many reactions.
Biochemical and Physiological Effects
N-cyclopropyl-2-(dimethylamino)pyridine-4-carboxamide has not been extensively studied for its biochemical and physiological effects, but it has been found to be relatively non-toxic and biocompatible. In addition, N-cyclopropyl-2-(dimethylamino)pyridine-4-carboxamide has been shown to be stable under a wide range of conditions, making it a useful tool for many applications in the laboratory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-cyclopropyl-2-(dimethylamino)pyridine-4-carboxamide has several advantages for use in laboratory experiments. It is a highly effective catalyst for a variety of chemical reactions, and it has been found to be relatively non-toxic and biocompatible. In addition, N-cyclopropyl-2-(dimethylamino)pyridine-4-carboxamide is stable under a wide range of conditions, making it a useful tool for many applications in the laboratory. However, N-cyclopropyl-2-(dimethylamino)pyridine-4-carboxamide can be expensive to synthesize, and it may not be suitable for all types of chemical reactions.
Direcciones Futuras
There are many potential future directions for research on N-cyclopropyl-2-(dimethylamino)pyridine-4-carboxamide. One area of interest is the development of new synthetic methods using N-cyclopropyl-2-(dimethylamino)pyridine-4-carboxamide as a catalyst. In addition, N-cyclopropyl-2-(dimethylamino)pyridine-4-carboxamide may have potential applications in the development of new drugs for the treatment of cancer and other diseases. Further research is needed to fully understand the mechanism of action of N-cyclopropyl-2-(dimethylamino)pyridine-4-carboxamide and its potential applications in the field of organic synthesis and medicinal chemistry.
Conclusion
In conclusion, N-cyclopropyl-2-(dimethylamino)pyridine-4-carboxamide is a highly effective catalyst for a variety of chemical reactions, and it has potential applications in the development of new drugs and materials. While further research is needed to fully understand the mechanism of action of N-cyclopropyl-2-(dimethylamino)pyridine-4-carboxamide and its potential applications, it is clear that this compound has significant potential for use in the laboratory and in the development of new treatments for a variety of diseases.
Métodos De Síntesis
N-cyclopropyl-2-(dimethylamino)pyridine-4-carboxamide can be synthesized using a variety of methods, including the reaction of 2-(dimethylamino)pyridine-4-carboxylic acid with cyclopropylcarbonyl chloride in the presence of a base such as triethylamine. Another method involves the reaction of 2-(dimethylamino)pyridine-4-carboxylic acid with cyclopropyl isocyanate in the presence of a base such as diisopropylethylamine. Both of these methods result in a high yield of N-cyclopropyl-2-(dimethylamino)pyridine-4-carboxamide, which can be purified using standard techniques such as column chromatography.
Aplicaciones Científicas De Investigación
N-cyclopropyl-2-(dimethylamino)pyridine-4-carboxamide has been extensively studied for its potential applications in organic synthesis and medicinal chemistry. It has been found to be a highly effective catalyst for a variety of chemical reactions, including the synthesis of enantiopure compounds and the formation of carbon-carbon bonds. In addition, N-cyclopropyl-2-(dimethylamino)pyridine-4-carboxamide has been found to have potential applications in the development of new drugs, particularly for the treatment of cancer and other diseases.
Propiedades
IUPAC Name |
N-cyclopropyl-2-(dimethylamino)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c1-14(2)10-7-8(5-6-12-10)11(15)13-9-3-4-9/h5-7,9H,3-4H2,1-2H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHQCVUZFYPCJIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CC(=C1)C(=O)NC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-2-(dimethylamino)pyridine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[Methyl-[(2-methyl-1,3-benzothiazol-6-yl)sulfonyl]amino]acetic acid](/img/structure/B7558372.png)
![[2-(Cyclohexylmethylamino)-2-oxoethyl] 4-[[(3-chloro-4-fluorophenyl)sulfonylamino]methyl]benzoate](/img/structure/B7558379.png)
![4-({[(1,3,3-trimethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)sulfonyl]amino}methyl)benzoic acid](/img/structure/B7558388.png)


![N-[1-(3-bromophenyl)ethyl]methanesulfonamide](/img/structure/B7558403.png)
![(E)-N-[1-(3-bromophenyl)ethyl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B7558406.png)
![N-[1-(1H-benzimidazol-2-yl)ethyl]pyridine-3-carboxamide](/img/structure/B7558413.png)

![N-{2-[2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-4-oxoquinazolin-3(4H)-yl]ethyl}acetamide](/img/structure/B7558430.png)
![N-(2-oxoazepan-3-yl)-2-[4-(pyrrolidine-1-carbonyl)piperidin-1-yl]acetamide](/img/structure/B7558435.png)

![1-(2,5-dichlorobenzoyl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)pyrrolidine-2-carboxamide](/img/structure/B7558445.png)
![Azepan-1-yl-[2-(dimethylamino)pyridin-4-yl]methanone](/img/structure/B7558455.png)